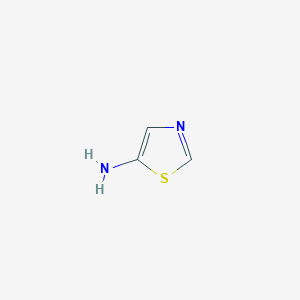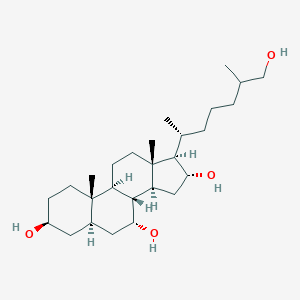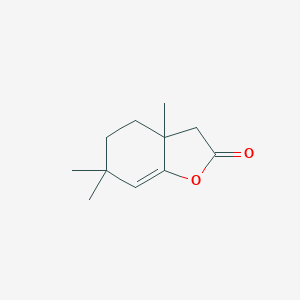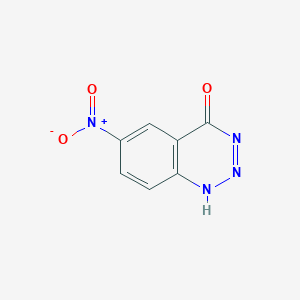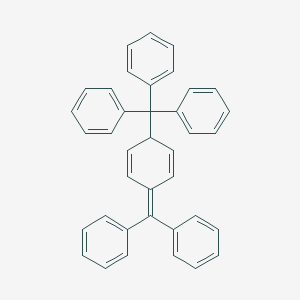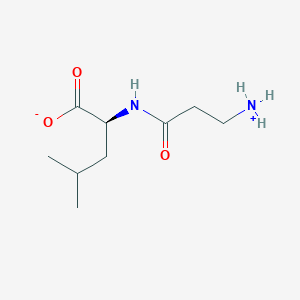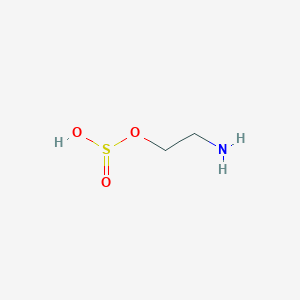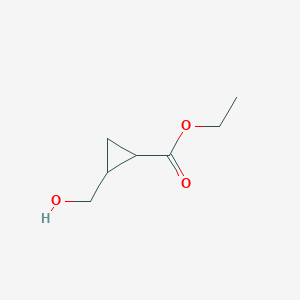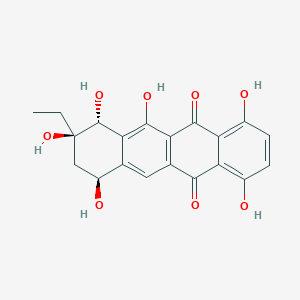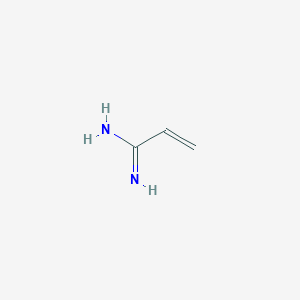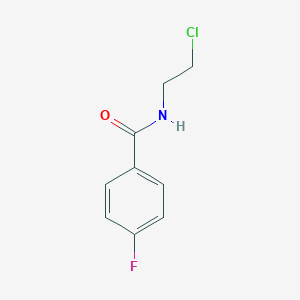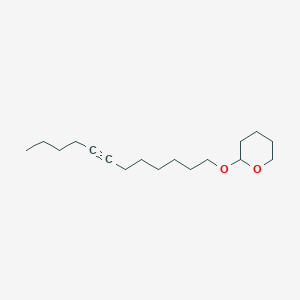
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the pyran family and has a tetrahydro structure with a dodecynyloxy group attached to it.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is not fully understood. However, it is believed that the compound interacts with cellular membranes and alters their structure and function. This, in turn, affects various biochemical pathways, leading to its physiological effects.
Biochemische Und Physiologische Effekte
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- has been shown to have several biochemical and physiological effects. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various compounds, making it a valuable tool for synthetic chemists. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro-. One area of research is the development of new synthetic methods for the compound, which could make it easier to obtain in large quantities. Additionally, there is potential for further exploration of the compound's antibacterial and antifungal properties, as well as its potential use in the treatment of inflammatory conditions. Further research could also explore the compound's potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is a versatile compound that has potential applications in various fields. Its complex synthesis process and potential applications make it a valuable tool for synthetic chemists and researchers. Further research is needed to fully understand the compound's mechanism of action and explore its potential applications in various fields.
Synthesemethoden
The synthesis of 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 2,3-dihydrofuran with 7-dodecyn-1-ol in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a series of steps to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a building block for the synthesis of other compounds. This compound has been used as a precursor for the synthesis of various natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
16695-32-2 |
|---|---|
Produktname |
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- |
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-dodec-7-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-4,7-16H2,1H3 |
InChI-Schlüssel |
GLOAELLLVHZEDW-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
Kanonische SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
Andere CAS-Nummern |
16695-32-2 |
Synonyme |
2-(7-Dodecynyloxy)tetrahydro-2H-pyran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



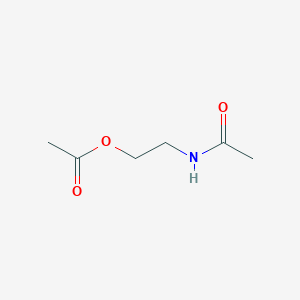
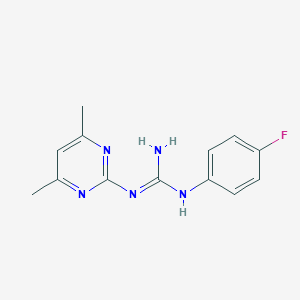
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
